PI3Kgamma inhibitor 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoinositide 3-kinase gamma (PI3Kgamma) inhibitors are a class of compounds that target the PI3Kgamma enzyme, which is a lipid kinase primarily found in leukocytes. PI3Kgamma plays a crucial role in immune cell signaling by generating phosphatidylinositol 3,4,5-trisphosphate, which recruits and activates downstream signaling molecules . PI3Kgamma inhibitors, such as PI3Kgamma inhibitor 2, are being studied for their potential therapeutic applications in treating inflammatory and autoimmune diseases, as well as certain types of cancer .
Preparation Methods
The synthesis of PI3Kgamma inhibitor 2 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
PI3Kgamma inhibitor 2 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
PI3Kgamma inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the PI3Kgamma signaling pathway and its role in various cellular processes.
Biology: It is used to investigate the role of PI3Kgamma in immune cell function and inflammation.
Medicine: It is being studied for its potential therapeutic applications in treating inflammatory and autoimmune diseases, as well as certain types of cancer.
Industry: It is used in the development of new drugs and therapeutic agents targeting the PI3Kgamma enzyme.
Mechanism of Action
PI3Kgamma inhibitor 2 exerts its effects by selectively inhibiting the PI3Kgamma enzyme. This inhibition prevents the generation of phosphatidylinositol 3,4,5-trisphosphate, thereby blocking the recruitment and activation of downstream signaling molecules. The molecular targets and pathways involved in this process include the PI3K/Akt/mTOR signaling pathway, which plays a crucial role in cell growth, survival, and metabolism .
Comparison with Similar Compounds
PI3Kgamma inhibitor 2 is unique in its selectivity for the PI3Kgamma enzyme, distinguishing it from other PI3K inhibitors that may target multiple isoforms of the enzyme. Similar compounds include:
PI3Kalpha inhibitors: These compounds selectively inhibit the PI3Kalpha isoform and are used in the treatment of certain types of cancer.
PI3Kbeta inhibitors: These compounds selectively inhibit the PI3Kbeta isoform and are being studied for their potential therapeutic applications in cancer and other diseases.
PI3Kdelta inhibitors: These compounds selectively inhibit the PI3Kdelta isoform and are used in the treatment of hematologic malignancies.
This compound’s unique selectivity for PI3Kgamma makes it a valuable tool for studying the specific role of this enzyme in various biological processes and for developing targeted therapies for diseases involving PI3Kgamma dysregulation .
Properties
Molecular Formula |
C20H18F3N5O3 |
---|---|
Molecular Weight |
433.4 g/mol |
IUPAC Name |
(7R)-2-(5,6-dimethoxypyridin-3-yl)-7-methyl-6-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-7H-pyrrolo[3,4-b]pyridin-5-one |
InChI |
InChI=1S/C20H18F3N5O3/c1-11-17-14(19(29)28(11)13-8-25-27(9-13)10-20(21,22)23)4-5-15(26-17)12-6-16(30-2)18(31-3)24-7-12/h4-9,11H,10H2,1-3H3/t11-/m1/s1 |
InChI Key |
DREWJJJKWOJZQM-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@H]1C2=C(C=CC(=N2)C3=CC(=C(N=C3)OC)OC)C(=O)N1C4=CN(N=C4)CC(F)(F)F |
Canonical SMILES |
CC1C2=C(C=CC(=N2)C3=CC(=C(N=C3)OC)OC)C(=O)N1C4=CN(N=C4)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.